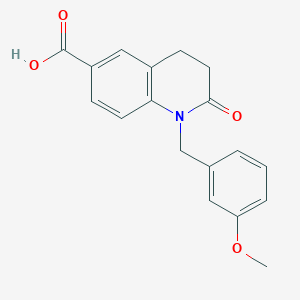![molecular formula C13H27N3 B1386891 [3-(1,4'-Bipiperidin-1'-yl)propyl]amine CAS No. 890141-58-9](/img/structure/B1386891.png)
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
Overview
Description
3-(1,4'-Bipiperidin-1'-yl)propyl]amine, also known as BPP or 3-BPPA, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BPP is a versatile organic compound, due to its ability to form strong hydrogen bonds, and its low toxicity. BPP is also used as a catalyst in various reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. BPP is also used as a ligand in organometallic complexes, and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives, including [3-(1,4’-Bipiperidin-1’-yl)propyl]amine, are crucial in the synthesis of various pharmaceutical compounds. They serve as building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The versatility of piperidine structures allows for the development of a wide range of therapeutic agents.
Development of Alkaloid-Based Drugs
Alkaloids containing the piperidine moiety exhibit significant pharmacological activities. [3-(1,4’-Bipiperidin-1’-yl)propyl]amine can be utilized in the synthesis of alkaloid-based drugs, potentially leading to treatments for various diseases due to their bioactive properties .
Creation of Dual Inhibitors for Cancer Therapy
The compound has been used in the design of dual inhibitors targeting specific kinases associated with cancer. For instance, derivatives of this compound have shown efficacy as dual inhibitors against clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in cancer therapy .
properties
IUPAC Name |
3-(4-piperidin-1-ylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c14-7-4-8-15-11-5-13(6-12-15)16-9-2-1-3-10-16/h13H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHFSWCDLKJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





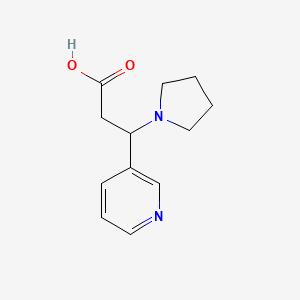
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)



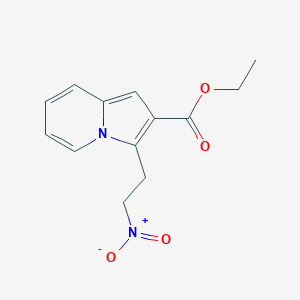
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
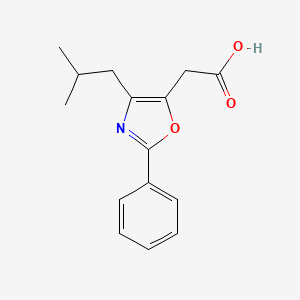
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
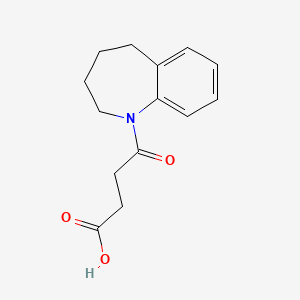
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
